Furyl hydroxymethyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Intermediate in Sorbose Production

FHK serves as a crucial intermediate in the industrial production of sorbose, a valuable sugar alcohol with numerous applications in the food and pharmaceutical industries. The conversion of sorbic acid to sorbose utilizes FHK as a key intermediate step. A study published in the Journal of the American Chemical Society describes the reaction mechanism and conditions for this process [1].

[1] Li, C.-J., & Zhao, X.-B. (2004). Cleavage of α,β-unsaturated esters with trifluoroacetic acid for the synthesis of α-hydroxy ketones. Journal of the American Chemical Society, 126(37), 11840-11841.

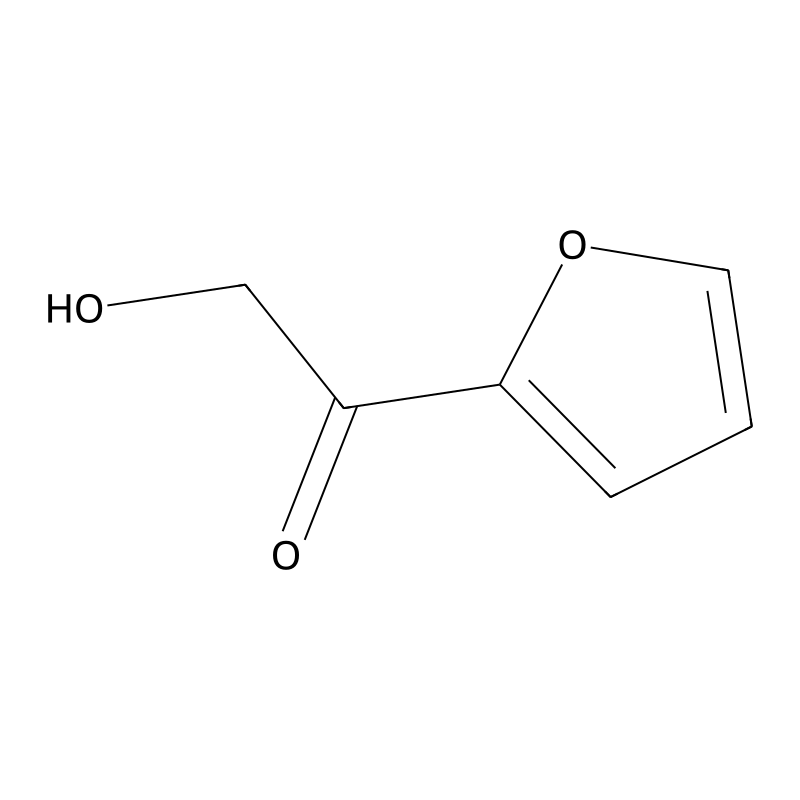

Furyl hydroxymethyl ketone, also known as 2-furyl hydroxymethyl ketone, is an organic compound with the molecular formula C₆H₆O₃ and a molecular weight of approximately 126.11 g/mol. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by a hydroxymethyl group and a ketone functional group, making it notable for its reactivity and potential applications in various chemical processes .

- Moderate flammability: Due to the presence of carbon-hydrogen bonds.

- Irritating properties: The ketone group might cause skin and eye irritation.

- Reactivity: The furan ring and ketone group can participate in unwanted reactions.

- Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

- Reduction: Under reducing conditions, the ketone can be converted to an alcohol.

- Substitution Reactions: The furan ring can undergo electrophilic substitution reactions, allowing the introduction of various substituents at different positions on the ring.

These reactions highlight the compound's versatility in organic synthesis.

Furyl hydroxymethyl ketone exhibits biological activity that has garnered interest in medicinal chemistry. Studies have indicated that compounds containing furan rings may possess antimicrobial and anti-inflammatory properties. The specific biological effects of furyl hydroxymethyl ketone are still under investigation, but its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing furyl hydroxymethyl ketone:

- From Furfural: One common method involves the reaction of furfural with formaldehyde in the presence of a catalyst, leading to the formation of furyl hydroxymethyl ketone.

- Via Biomass Conversion: Recent research has explored the conversion of cellulosic biomass into furyl hydroxymethyl ketone using zinc chloride as a catalyst, demonstrating its potential as a renewable resource .

- Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields when synthesizing furyl hydroxymethyl ketone from carbohydrates .

Furyl hydroxymethyl ketone has various applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its potential biological activities, it may be explored for developing new therapeutic agents.

- Flavor and Fragrance Industry: Compounds with furan structures are often used for their aromatic properties in flavoring agents and perfumes.

Interaction studies involving furyl hydroxymethyl ketone focus on its reactivity with other chemical species. Research indicates that it can form adducts with nucleophiles due to its electrophilic nature, particularly at the carbonyl carbon of the ketone group. Additionally, studies have shown that compounds containing furan rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to significant biological effects .

Furyl hydroxymethyl ketone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Furfural | Aldehyde group | Precursor to furyl hydroxymethyl ketone; less stable than ketones. |

| 5-Hydroxymethylfurfural | Hydroxymethyl group and furan ring | More reactive due to additional hydroxymethyl group; used in biofuels. |

| 2-Acetylfuran | Ketone group and furan ring | Exhibits different reactivity patterns; primarily used in flavoring. |

| 2-Furyl methyl ketone | Methyl substituent on furan ring | Shows different substitution patterns; less polar than furyl hydroxymethyl ketone. |

Furyl hydroxymethyl ketone stands out due to its unique combination of functional groups and stability compared to similar compounds, which influences its chemical behavior and potential applications in synthesis and pharmaceuticals .